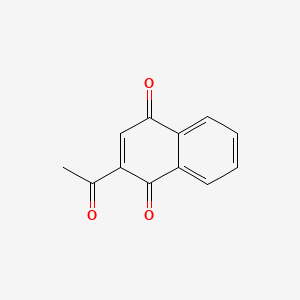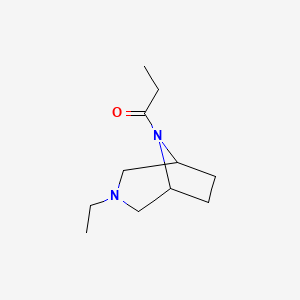
3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound belonging to the class of bicyclic amines. This compound features a bicyclic structure with nitrogen atoms incorporated into the ring system, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of appropriate diaminodienes with alkylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: Conversion of the propionyl group to carboxylic acids.
Reduction: Reduction of the nitrogen-containing ring system.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various alkylating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Reduced amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for potential biological activity, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is structurally similar to other bicyclic amines, such as:
This compound: Similar core structure with different substituents.
This compound: Different alkyl groups on the nitrogen atoms.
This compound: Variation in the ring size and functional groups.
These compounds share the bicyclic structure but differ in their substituents and functional groups, leading to unique chemical properties and applications.
Properties
CAS No. |
63977-72-0 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-ethyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-6-10(13)8-12(4-2)7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
FNZNYVDWBOFGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


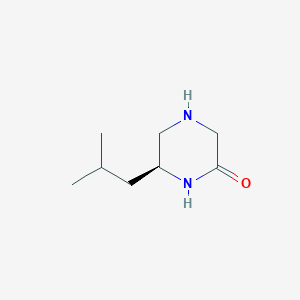
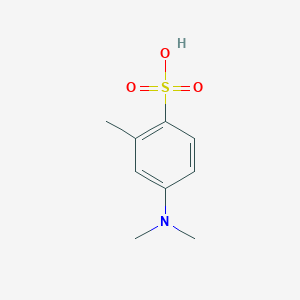
![1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride](/img/structure/B15348993.png)
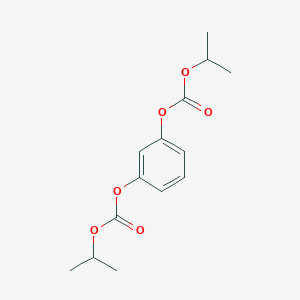
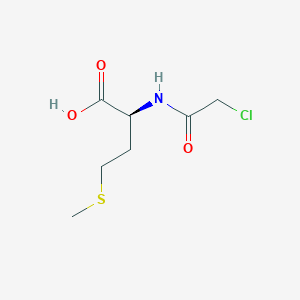
![Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester](/img/structure/B15349016.png)
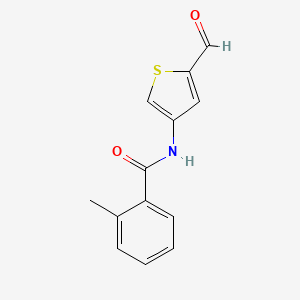
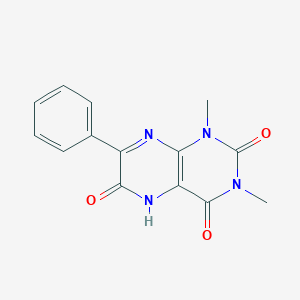
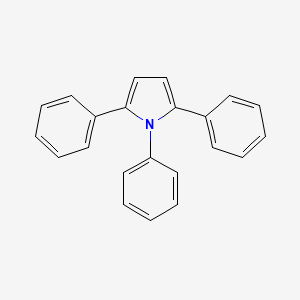
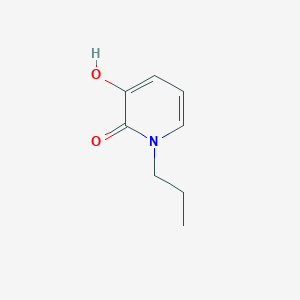

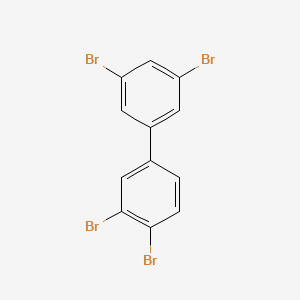
![1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-](/img/structure/B15349055.png)
